Antimony oxide (Sb2O4)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

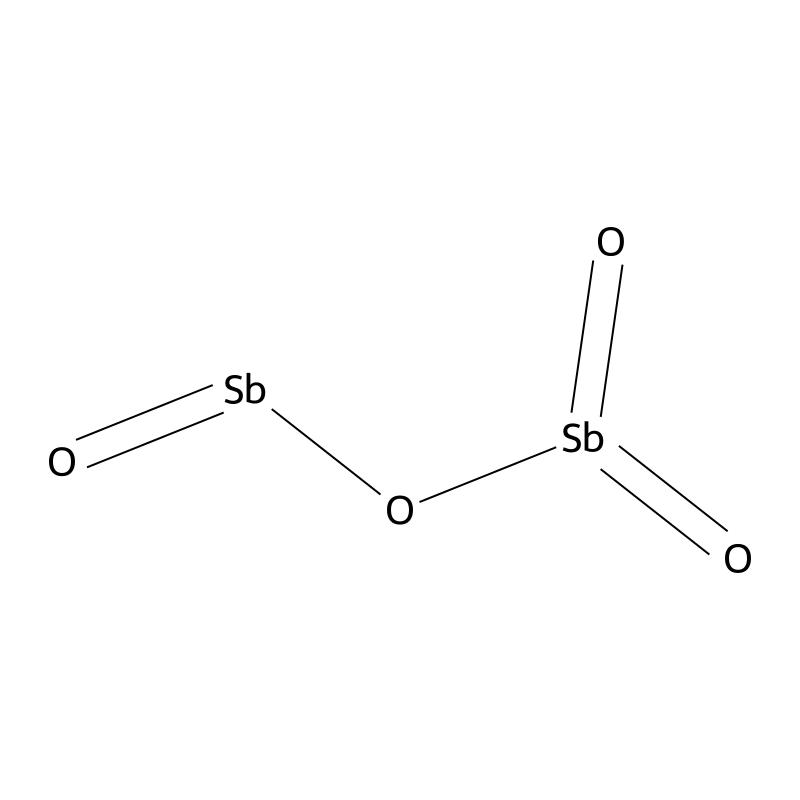

Antimony oxide, specifically antimony tetroxide with the molecular formula O4Sb2, is a white crystalline compound characterized by its unique properties and applications. It has a molecular weight of 307.52 g/mol and is recognized for its stability and versatility in various industrial applications. Antimony oxide is primarily used as a flame retardant in materials such as plastics, textiles, and rubber, enhancing their fire resistance properties while maintaining structural integrity under heat exposure .

- Oxidation: Antimony oxide can be oxidized to form higher oxidation states of antimony oxides.

- Reduction: It can also be reduced to elemental antimony or lower oxidation state oxides.

- Substitution Reactions: Antimony oxide can participate in substitution reactions where it replaces other metal oxides in various compounds.

These reactions are significant for its use in synthesizing other chemical compounds and materials.

Antimony oxide can be synthesized through various methods:

- Thermal Oxidation: Heating antimony trioxide in the presence of oxygen to convert it into antimony tetroxide.

- Chemical Vapor Deposition: A method where gaseous reactants form a solid product on a substrate, useful for creating thin films of antimony oxide.

- Sol-gel Process: Involves the transition from a liquid solution to a solid gel phase, allowing for controlled synthesis of the compound at lower temperatures .

These methods allow for the production of antimony oxide with varying purities and particle sizes, tailored for specific applications.

Antimony oxide has diverse applications across various industries:

- Flame Retardants: Widely used in plastics, textiles, and rubber to enhance fire resistance.

- Electronics: Utilized in the manufacture of electronic components due to its semiconductor properties.

- Optoelectronics: Employed in devices requiring transparent conductive oxides .

- Catalysts: Acts as a catalyst in certain

Studies have explored the interactions of antimony oxide with other compounds and materials. Its role as a flame retardant has been extensively researched, particularly concerning how it interacts with polymers to improve fire safety without compromising mechanical properties. Additionally, investigations into its electrical and dielectric properties have opened avenues for its use in electronic applications .

Antimony oxide shares similarities with several other compounds, particularly those containing antimony or similar metal oxides. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Antimony Trioxide | Sb2O3 | More stable at lower temperatures; used as a pigment. |

| Antimony Pentoxide | Sb2O5 | Higher oxidation state; used in advanced ceramics. |

| Bismuth Oxide | Bi2O3 | Known for high thermal stability; used in electronic applications. |

| Tin Oxide | SnO2 | Transparent conductive properties; widely used in electronics. |

Antimony oxide is unique due to its specific oxidation state (IV) and its effectiveness as a flame retardant while also exhibiting semiconducting properties. This versatility makes it distinct from other similar compounds that may not possess both characteristics simultaneously .